

Physical properties of Pentachloropyridine crystals

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Compound of Interest

Compound Name: Pentachloropyridine

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An In-depth Technical Guide to the Physical Properties of **Pentachloropyridine** Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **pentachloropyridine** (PCP) crystals. It is designed to serve as a detailed resource for professionals in research, chemical sciences, and drug development, offering quantitative data, detailed experimental protocols, and visualizations of key scientific workflows.

Physicochemical and Crystallographic Data

Pentachloropyridine is a halogenated aromatic compound that serves as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its physical properties are crucial for process development, formulation, and quality control. The compound is a white to light yellow or off-white solid at room temperature.^{[1][2]}

General Physical Properties

The fundamental physical constants for **pentachloropyridine** are summarized below. These values are critical for handling, storage, and process design.

Property	Value	Reference(s)
Molecular Formula	C ₅ Cl ₅ N	[1][2][3]
Molecular Weight	251.31 - 251.33 g/mol	[1][4][5]
Melting Point	124-126 °C (255.2 - 258.8 °F)	[1][2][6]
Boiling Point	280 °C	[1][4][7]
Vapor Pressure	0.01 mmHg @ 20 °C	[1][2][6][7]
Specific Gravity	0.98 (water=1)	[1]
pKa	1.00 @ 25 °C	[1]
Log P (octanol/water)	3.53	[1]

Solubility Profile

The solubility of **pentachloropyridine** is a key parameter for its application in various chemical processes. It is characterized by low aqueous solubility and high solubility in several organic solvents.

Solvent	Solubility	Reference(s)
Water	Very low; reported as 8.5 mg/L @ 25 °C and 9 mg/L. Solubility increases slightly with temperature but remains limited.	[7][8][9]
Organic Solvents	Very soluble in benzene, ethanol, and ligroin. Also soluble in methanol, acetone, dichloromethane, toluene, and ether.	[1][3][4][10]

Crystallographic Properties and Polymorphism

Pentachloropyridine is known to exhibit polymorphism, existing in at least two different crystal forms: a high-temperature tetragonal modification and a low-temperature monoclinic modification.^[11] The monoclinic form is thermodynamically stable over the entire temperature range up to its melting point.^[11] The tetragonal form is metastable and can undergo a monotropic, non-equilibrium transformation into the stable monoclinic phase at temperatures between 170 to 193 K.^[11]

The two polymorphs are energetically very similar, which allows them to grow simultaneously from solution or during sublimation.^[11] Their melting points differ by approximately 4 K.^[11]

Form	Crystal System	Space Group	Key Features	Reference(s)
Stable	Monoclinic	P2 ₁ /c or Pn	Thermodynamically stable form.	^[11] ^[12] ^[13]
Metastable	Tetragonal	P2 ₁ (?)	Optically active; molecules are chirally arranged in a helix along the c-axis. Lattice parameter 'c' is doubled relative to the monoclinic form.	^[11]

Detailed lattice parameters for the stable monoclinic form have been determined at various temperatures through X-ray diffraction studies.

Temperature (K)	a (Å)	b (Å)	c (Å)	β (°)	Cell Volume (Å ³)	Reference(s)
100	Not specified	Not specified	Not specified	Not specified	Not specified	^[14]
300	5.359	5.224	15.101	100.228	416	

Experimental Protocols

The characterization of **pentachloropyridine** crystals involves a suite of analytical techniques to determine its structure, purity, thermal behavior, and other physical properties.

Crystal Growth and Preparation

- **Melt Growth:** Bulk single crystals of **pentachloropyridine** can be grown using the Bridgman–Stockbarger method, a technique involving the directional solidification of a molten sample.[\[12\]](#)
- **Solution Growth:** Recrystallization from ethanol or aqueous ethanol is a common method for purification and obtaining high-quality crystals for analysis.[\[7\]](#) The slow evaporation of a solvent is another effective technique.[\[15\]](#)
- **Sample Preparation for Diffraction:** For powder X-ray diffraction (PXRD), the material is finely ground and homogenized to ensure a random orientation of crystallites. A particle size of 20–50 µm is ideal.[\[16\]](#) For single-crystal X-ray diffraction (SCXRD), a suitable single crystal is carefully selected and mounted.

Structural and Purity Analysis

- **X-ray Diffraction (XRD):** This is the primary technique for determining crystal structure.
 - **Single-Crystal X-ray Diffraction (SCXRD):** Provides unambiguous determination of the crystal system, space group, and atomic positions to elucidate the molecular structure and packing.[\[12\]](#)[\[17\]](#)
 - **Powder X-ray Diffraction (PXRD):** Used for phase identification, confirming the crystal structure of a bulk sample, and providing information on unit cell dimensions.[\[12\]](#)[\[16\]](#)[\[18\]](#) Data refinement is often performed using the Rietveld method.[\[19\]](#)
- **Spectroscopy:**
 - **Fourier-Transform Infrared (FTIR) Spectroscopy:** Used to identify specific molecular components and structures by measuring the absorption of infrared radiation, confirming the functional groups present in the molecule.[\[12\]](#)[\[18\]](#)

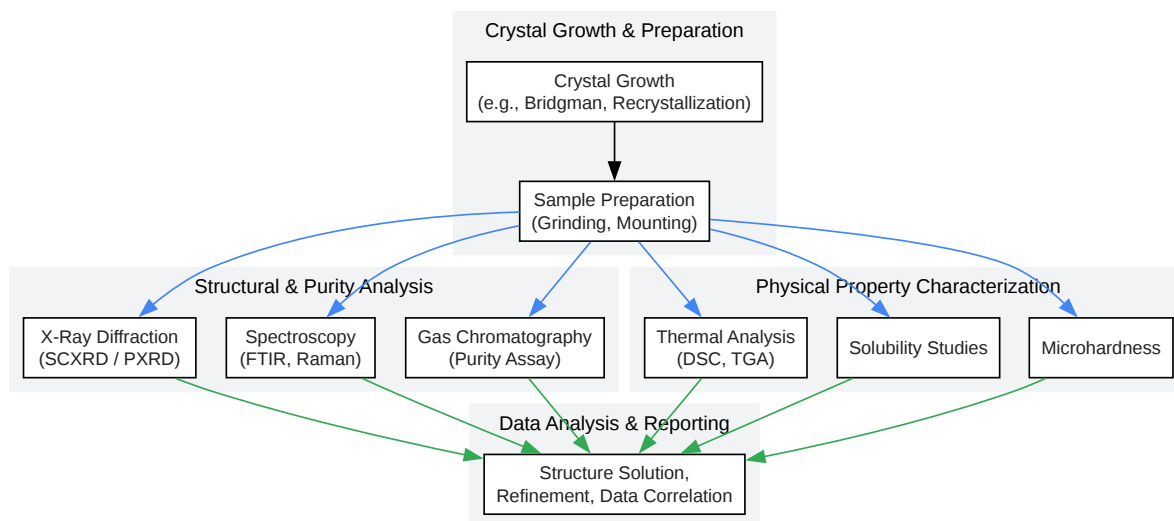
- Raman Spectroscopy: Complements FTIR and is used to study lattice vibrations and investigate polymorphic transitions.[11]
- Chromatography:
 - Gas Chromatography (GC): Employed to determine the purity of **pentachloropyridine**, with assays typically requiring $\geq 98.0\%$ purity.[3]

Thermal Analysis

- Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points and to study phase transitions, such as the monotropic transformation between the tetragonal and monoclinic forms of **pentachloropyridine**. [11]
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition temperature of the crystal. Studies have shown **pentachloropyridine** to be thermally stable up to 131.1 °C.[12]

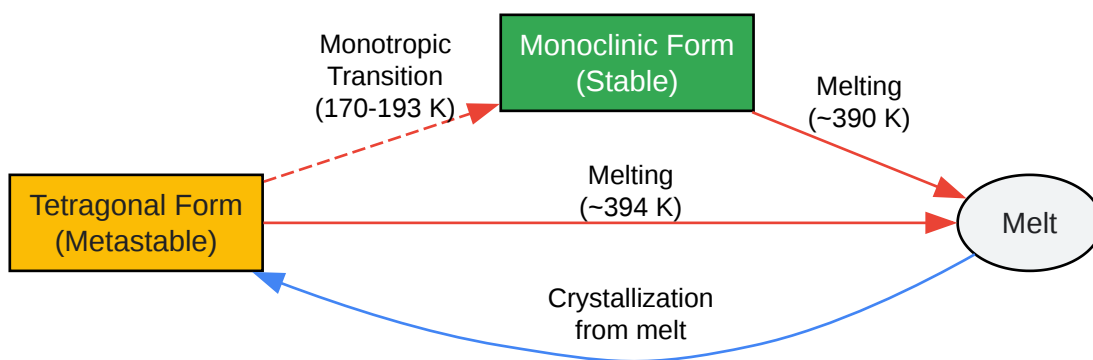
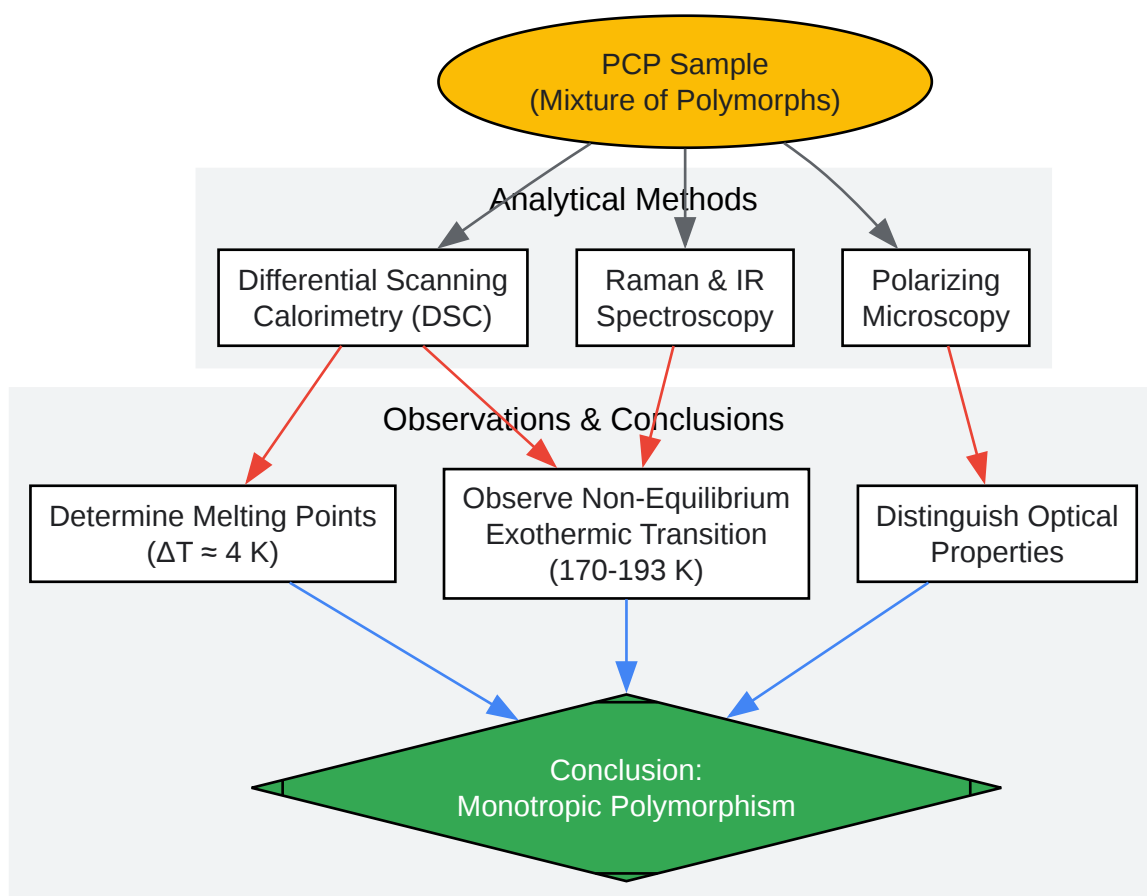
Visualized Workflows and Relationships

To clarify the logical flow of experiments and the relationships between crystal forms, the following diagrams are provided.



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Fig. 1: General experimental workflow for the characterization of **pentachloropyridine** crystals.



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